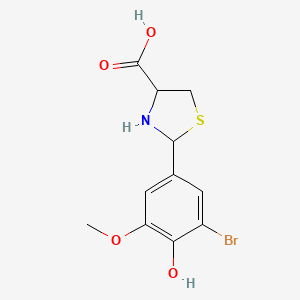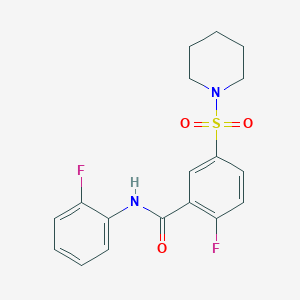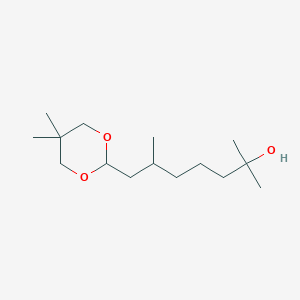
1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and material science. This compound is also known as TCPP or 2,2',6,6'-Tetramethyl-4-piperidinyl-piperidine-1-carboxamidine.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing oxidative stress and DNA damage in cancer cells. TCPP has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest in cancer cells. TCPP has also been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine in lab experiments is its high potency and selectivity towards cancer cells. This compound has been found to exhibit significant anticancer activity at low concentrations, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using TCPP in lab experiments is its low solubility in water, which can make it difficult to administer in vitro and in vivo.
Future Directions
There are several future directions for the research on 1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. One of the most promising areas of research is the development of new cancer therapies based on the use of TCPP. Researchers are also exploring the potential applications of this compound in other areas such as agriculture and material science. Additionally, further studies are needed to fully understand the mechanism of action of TCPP and its potential side effects.
Synthesis Methods
The synthesis of 1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is by using the reaction between 2-chloro-4-nitroaniline and 1-(4-tert-butylbenzoyl)-4-piperidinone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of medicine, where this compound has been found to exhibit significant anticancer activity. Studies have shown that TCPP can induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-21(2,3)16-6-4-15(5-7-16)20(26)24-12-10-23(11-13-24)19-9-8-17(25(27)28)14-18(19)22/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPHJCZPNJVGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)
![1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5152368.png)

![N-[2-(benzylthio)ethyl]-3-phenylacrylamide](/img/structure/B5152375.png)
![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)

![spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)


![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)
![5,10-di-2-furyl-2,7-bis(4-methoxy-2-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5152437.png)
